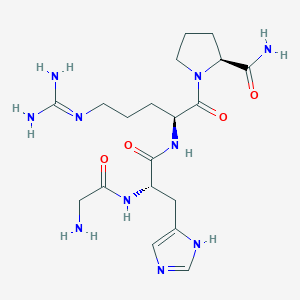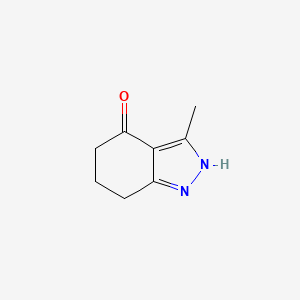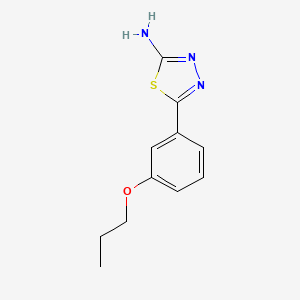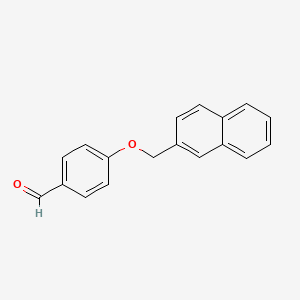
H-Gly-His-Arg-Pro-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide" is a complex molecule that may be related to the imidazo[1,2-a]pyridine derivatives, which are known for their biological activities, including antiviral, antimycobacterial, and antitumor properties. These derivatives are often synthesized through various chemical reactions involving key intermediates such as aminopyridines, β-lactam carbenes, and aromatic diamines .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves the construction of the imidazo ring starting from aminopyridine precursors. For instance, a series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines were designed and prepared using tosylation, treatment with acetamides, and the development of a new Horner-Emmons reagent for the direct incorporation of methyl vinylcarboxamide . Similarly, β-lactam carbenes have been reacted with 2-pyridyl isonitriles followed by acidic hydrolysis to produce 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines . These methods demonstrate the versatility and creativity in the synthesis of imidazo[1,2-a]pyridine derivatives.
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of the imidazo ring fused to a pyridine ring. This core structure can be further modified with various substituents, which can significantly alter the compound's biological activity and binding affinity to biological targets. For example, the introduction of an isopropylsulfonyl group or the formation of dicationic imidazo[1,2-a]pyridines has been shown to enhance DNA binding affinity and antiprotozoal activity .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives can undergo a variety of chemical reactions. For instance, the reaction of β-lactam carbenes with 2-pyridyl isonitriles produces novel imidazo[1,2-a]pyridine derivatives that can serve as fluorescent probes for mercury ions . Additionally, the condensation of 6-amino-nicotinonitrile with brominated furans followed by Suzuki coupling and hydrogenation can lead to the synthesis of new diamidines with strong DNA affinities .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. These compounds often exhibit high biological activity against various pathogens, including human rhinovirus, Mycobacterium tuberculosis, and protozoal parasites . Their solubility, thermal stability, and binding affinity to biological targets are key factors that determine their potential as therapeutic agents. For example, the solubility and thermal properties of polyamides containing pyridyl moieties have been investigated, showing that these polymers are soluble at room temperature in polar solvents and exhibit good thermal stability .
Applications De Recherche Scientifique
Criblage de peptides pour le développement de médicaments
H-Gly-His-Arg-Pro-NH2: est utilisé dans le criblage de peptides, une méthode qui met en commun des peptides actifs principalement par immunoessai . Ce processus est essentiel pour identifier les peptides capables d'interagir avec les protéines, ce qui est fondamental dans le développement de nouveaux médicaments. Il permet aux chercheurs d'analyser les interactions protéiques, d'effectuer des analyses fonctionnelles et de réaliser des criblages d'épitopes.
Recherche analgésique
Ce composé a été étudié pour ses propriétés analgésiques. Il est structurellement similaire aux peptides naturels et interagit avec les récepteurs μ-opioïdes, qui sont ciblés par de nombreux analgésiques. Sa résistance à la dégradation enzymatique en fait un candidat potentiel pour le développement de nouveaux analgésiques .
Inhibition de la thrombine
Dans le domaine de l'hématologie, This compound a montré un effet inhibiteur sur la coagulation fibrine/thrombine. Cette propriété est importante pour le développement de thérapies anticoagulantes, en particulier dans les cas où la formation de caillots doit être contrôlée ou évitée .
Mécanisme D'action
Target of Action
H-Gly-His-Arg-Pro-NH2 is a biologically active polypeptide . The primary targets of this compound are yet to be identified.
Mode of Action
It is known to be biologically active and can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay .
Biochemical Pathways
Peptide screening, the process by which this compound is identified, can be used for protein interaction, functional analysis, epitope screening, especially in the field of drug research and development .
Result of Action
As a biologically active polypeptide, it likely interacts with various cellular components, but the specific effects of these interactions are yet to be determined .
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N10O4/c20-8-15(30)27-13(7-11-9-24-10-26-11)17(32)28-12(3-1-5-25-19(22)23)18(33)29-6-2-4-14(29)16(21)31/h9-10,12-14H,1-8,20H2,(H2,21,31)(H,24,26)(H,27,30)(H,28,32)(H4,22,23,25)/t12-,13-,14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSSGCULYCDLRM-IHRRRGAJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CN=CN2)NC(=O)CN)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CN)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B1331006.png)








![1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1331040.png)